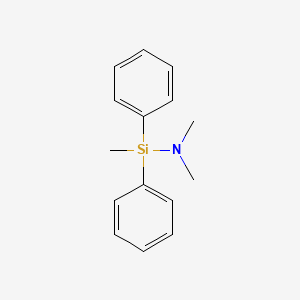

(Diphenyl)methyl(dimethylamino)silane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H19NSi |

|---|---|

Molekulargewicht |

241.40 g/mol |

IUPAC-Name |

N-methyl-N-[methyl(diphenyl)silyl]methanamine |

InChI |

InChI=1S/C15H19NSi/c1-16(2)17(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

InChI-Schlüssel |

PTBCJZVARCPNME-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

General Principles of Aminosilane (B1250345) Synthesis

The formation of aminosilanes is primarily characterized by the creation of a covalent bond between a silicon (Si) and a nitrogen (N) atom. The most traditional and widely practiced method involves the reaction of a halosilane with a primary or secondary amine. elsevierpure.comlanl.gov This reaction, known as aminolysis of halosilanes, is an inefficient methodology that results in the formation of a stoichiometric amount of ammonium (B1175870) salt waste as a byproduct. elsevierpure.comlanl.govgoogle.com

The general reaction can be represented as: R₃Si-X + 2 R'₂NH → R₃Si-NR'₂ + R'₂NH₂⁺X⁻ (where X is a halogen, and R and R' are organic substituents)

In recent years, more sustainable and atom-economical methods have been developed. A prominent alternative is the dehydrocoupling of silanes (containing Si-H bonds) with amines, often catalyzed by metals. elsevierpure.comlanl.govrsc.org This process forms the desired Si-N bond with the only byproduct being hydrogen gas (H₂), presenting a much cleaner synthetic route. rsc.org Catalysts for this transformation span the periodic table, including earth-abundant metals like manganese. elsevierpure.comlanl.gov Other methods include the copper-catalyzed hydroamination of vinylsilanes, which provides access to specific types of chiral α-aminosilanes. nih.gov

Precursor Chemistry for (Diphenyl)methyl(dimethylamino)silane

The synthesis of this compound relies on the careful selection of appropriate starting materials that can be efficiently converted to the final product.

The most direct and common synthetic pathway to this compound utilizes a halosilane precursor. Specifically, chlorodiphenylmethylsilane is the key starting material. gelest.com This compound contains the required diphenylmethylsilyl framework and a reactive silicon-chlorine (Si-Cl) bond.

The synthesis proceeds via the reaction of chlorodiphenylmethylsilane with dimethylamine (B145610). In this reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride ion. A second equivalent of dimethylamine is typically required to act as a base, neutralizing the hydrogen chloride (HCl) that is formed and producing dimethylammonium chloride as a byproduct.

Reaction Scheme: (C₆H₅)₂CH₃Si-Cl + 2 (CH₃)₂NH → (C₆H₅)₂CH₃Si-N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

This method is effective but shares the drawback of the general halosilane amination process, namely the production of salt waste.

| Parameter | Description |

|---|---|

| Reactants | Chlorodiphenylmethylsilane, Dimethylamine |

| Stoichiometry | Typically requires at least 2 equivalents of amine per equivalent of chlorosilane. |

| Solvent | Anhydrous, non-protic solvents such as tetrahydrofuran (THF), diethyl ether, or hydrocarbon solvents (e.g., hexane, toluene) are commonly used to prevent hydrolysis of the chlorosilane. |

| Temperature | The reaction is often carried out at reduced temperatures (e.g., 0 °C) during the addition of the amine to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |

| Work-up | Involves filtration to remove the ammonium salt byproduct, followed by removal of the solvent and purification of the liquid product, typically by vacuum distillation. |

While the halosilane route is prevalent, alternative methods that avoid the generation of corrosive byproducts are of significant interest.

Dehydrocoupling: A potential alternative route involves the catalytic dehydrocoupling of diphenylmethylsilane with dimethylamine. This method would directly form the Si-N bond and release hydrogen gas. Although this specific reaction is not widely documented in readily available literature, the general principle of catalyzed dehydrocoupling is well-established for a variety of aminosilanes. elsevierpure.comlanl.govrsc.org The reaction would require a suitable catalyst, such as those based on transition metals, to proceed efficiently.

Hypothetical Reaction Scheme: (C₆H₅)₂CH₃Si-H + (CH₃)₂NH --(Catalyst)--> (C₆H₅)₂CH₃Si-N(CH₃)₂ + H₂

Transamination: Another possibility is a transamination reaction, where an existing aminosilane is reacted with a different amine. This is an equilibrium-driven process that could potentially be used if a suitable, more volatile starting aminosilane were available.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and process efficiency while minimizing waste and cost. Key parameters for optimization include the molar ratio of reactants, reaction temperature, choice of solvent, and reaction time.

For the traditional halosilane route, the molar ratio of halosilane to aminosilane can be varied to optimize the formation of the desired product and simplify purification. google.com Using a slight excess of dimethylamine can help ensure the complete consumption of the more valuable chlorodiphenylmethylsilane.

In the context of newer synthetic methods, catalyst optimization is paramount. For dehydrocoupling reactions, research focuses on developing catalysts that are highly active, selective, and based on inexpensive, earth-abundant metals to improve the economic and environmental viability of the process. rsc.org Methodologies like response surface methodology can be employed to systematically study the effects of multiple variables (e.g., catalyst loading, temperature, reactant concentration) to find the optimal conditions for yield and purity. researchgate.net

Analytical Methodologies for Purity Assessment of Synthetic Products

Following synthesis and purification, the identity and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: Provides information on the number and types of protons in the molecule. For this compound, one would expect to see signals corresponding to the phenyl protons, the methyl protons on the silicon atom, and the methyl protons of the dimethylamino group.

¹³C NMR: Identifies the different carbon environments within the molecule.

²⁹Si NMR: Directly probes the silicon nucleus, providing a characteristic chemical shift that confirms the silicon's bonding environment.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of volatile compounds. GC separates the components of the sample, and the retention time is characteristic of the compound. The mass spectrometer then provides the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and offering structural clues. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. The absence of a Si-Cl stretch (if starting from a chlorosilane) and the presence of characteristic Si-N and Si-C stretches would help confirm the product's formation.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the sample, which can be compared to the theoretical values calculated from the molecular formula (C₁₅H₁₉NSi) to verify its empirical formula and purity.

| Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms the presence and integration of proton environments (phenyl, Si-CH₃, N-(CH₃)₂). |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| ²⁹Si NMR | Provides direct evidence of the silicon bonding environment. |

| GC-MS | Assesses purity and confirms molecular weight. |

| IR Spectroscopy | Identifies characteristic functional group vibrations (Si-N, Si-Phenyl). |

| Elemental Analysis | Verifies the elemental composition and empirical formula. |

Compound Index

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₁₅H₁₉NSi | Target Product |

| Chlorodiphenylmethylsilane | C₁₃H₁₃ClSi | Halosilane Precursor |

| Dimethylamine | C₂H₇N | Amine Reactant/Base |

| Diphenylmethylsilane | C₁₃H₁₄Si | Alternative Precursor (Dehydrocoupling) |

| Dimethylammonium chloride | C₂H₈ClN | Byproduct |

| Hydrogen | H₂ | Byproduct (Dehydrocoupling) |

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Behavior and Moisture Sensitivity in Chemical Transformations

(Diphenyl)methyl(dimethylamino)silane exhibits a notable sensitivity to moisture. The compound reacts slowly with water, leading to the cleavage of the silicon-nitrogen bond and the liberation of dimethylamine (B145610). gelest.comrsc.org This hydrolytic instability necessitates that reactions involving this reagent are conducted under anhydrous conditions to prevent its decomposition and ensure the desired silylation occurs. The reaction is generally stable in sealed containers under a dry, inert atmosphere, such as nitrogen or argon. rsc.org The hydrolytic sensitivity is a critical consideration in planning and executing synthetic strategies, as trace amounts of water can consume the reagent and affect reaction yields.

Role of the Dimethylamino Group as a Leaving Group in Substitution Reactions

The dimethylamino moiety is a key component of this compound's reactivity, functioning as a highly effective leaving group in nucleophilic substitution reactions at the silicon center. researchgate.net In silylation reactions, a protonated substrate (e.g., an alcohol, amine, thiol, or carboxylic acid) attacks the silicon atom, leading to the departure of the dimethylamino group as volatile dimethylamine. This process is thermodynamically favorable and drives the reaction forward. The basic nature of the liberated dimethylamine can also influence the reaction environment. While monofunctional silanes are generally less reactive than their multifunctional counterparts, the choice of a highly reactive leaving group like dimethylamino compensates for this, enhancing the silylating power of the reagent. researchgate.net

Silylating Agent Characteristics and Reaction Scope

This compound is a well-established silylating agent used to introduce the diphenylmethylsilyl (DPMS) protecting group onto various functional groups containing active hydrogen atoms. gelest.com This protection strategy is valuable as the resulting silyl (B83357) derivatives can be introduced in high yields and are stable over a wide range of reaction conditions. Furthermore, the DPMS group can be selectively removed under specific conditions, often in the presence of other protecting groups. gelest.com

The protection of hydroxyl groups as diphenylmethylsilyl ethers is a common application of this compound. This transformation is crucial in multi-step syntheses to prevent unwanted side reactions of the alcohol functionality. The silylation of primary, secondary, and tertiary alcohols can be achieved, with reactivity generally decreasing with increasing steric hindrance around the hydroxyl group. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom, displacing the dimethylamino group. The resulting DPMS ethers exhibit varying stability, which allows for selective deprotection. For instance, DPMS ethers of allylic and benzylic alcohols can be selectively cleaved under photolytic conditions.

| Substrate Type | Typical Conditions | Observations |

| Primary Alcohols | Inert solvent (e.g., DMF, CH₂Cl₂), room temperature | Generally high yields and fast reaction times. |

| Secondary Alcohols | Inert solvent, may require elevated temperatures or longer reaction times | Reactivity is sensitive to steric hindrance. |

| Tertiary Alcohols | More forcing conditions may be necessary | Silylation can be challenging due to steric bulk. |

This table provides a general overview. Specific reaction conditions and outcomes can vary based on the substrate and other reagents.

Primary and secondary amines can be effectively silylated with this compound to form N-silylamines. This protection is often employed to moderate the reactivity of the amine or to facilitate subsequent reactions at other sites in the molecule. The reaction mechanism is analogous to that of alcohols, involving the nucleophilic nitrogen atom attacking the silicon center. The resulting diphenylmethylsilylamines can be cleaved under specific conditions to regenerate the free amine.

| Substrate Type | Typical Conditions | Product Stability |

| Primary Aliphatic Amines | Aprotic solvent, room temperature | Generally stable but can be cleaved. |

| Secondary Aliphatic Amines | Aprotic solvent, may require longer reaction times | Stability is influenced by steric factors. |

| Aromatic Amines | Reaction conditions may need to be optimized | Reactivity is influenced by the electronic nature of the aromatic ring. |

This table provides a general overview. Specific reaction conditions and outcomes can vary based on the substrate and other reagents.

Thiols readily react with this compound to form diphenylmethylsilyl thioethers. The high nucleophilicity of the sulfur atom facilitates a rapid reaction. However, the resulting silicon-sulfur bond is known to be relatively weak, making these silyl thioethers somewhat impractical for robust protection in many synthetic sequences. Their lability can, however, be exploited for specific transformations where mild deprotection is required.

| Substrate Type | Reaction Characteristics | Stability of Silyl Thioether |

| Aliphatic Thiols | Fast reaction under mild conditions | The Si-S bond is relatively weak and prone to cleavage. |

| Aromatic Thiols | Efficient silylation | Stability is comparable to aliphatic counterparts. |

This table provides a general overview. Specific reaction conditions and outcomes can vary based on the substrate and other reagents.

Carboxylic acids can be converted to their corresponding diphenylmethylsilyl esters using this compound. This transformation serves to protect the acidic proton and activate the carbonyl group for further reactions, such as amide bond formation. The silylation proceeds through the attack of the carboxylate oxygen on the silicon atom. The resulting silyl esters are susceptible to hydrolysis and can be readily converted back to the carboxylic acid.

| Substrate Type | Reaction Outcome | Utility |

| Aliphatic Carboxylic Acids | Forms silyl ester | Protection and activation for subsequent reactions. |

| Aromatic Carboxylic Acids | Forms silyl ester | Protection and activation. |

| Hindered Carboxylic Acids | Silylation may be slower | Useful for activating sterically demanding acids. |

This table provides a general overview. Specific reaction conditions and outcomes can vary based on the substrate and other reagents.

Mechanistic Studies of Silicon-Carbon Bond Transformations

The silicon-carbon bond, while generally stable, can undergo transformations under specific conditions, such as photochemical activation or in the presence of certain reagents.

Photodissociation of organosilanes often involves the cleavage of the silicon-carbon bond upon irradiation with light. For compounds structurally similar to this compound, this process can lead to the formation of radical intermediates. While direct studies on this compound are unavailable, research on related aminosilanes suggests that they can participate in photocatalytic processes to generate silyl radicals. These silyl radicals can then engage in various chemical transformations. acs.org

Silyl groups are versatile functionalities in organometallic chemistry and can be displaced in various reactions. The reactivity of the Si-C bond can be enhanced, facilitating its cleavage by electrophiles. nih.gov In the context of this compound, the diphenylmethyl group could potentially be displaced by other organic fragments in the presence of a suitable organometallic catalyst.

The stability of the Si-C bond in arylsilanes can be influenced by the position of the silyl group on an aromatic ring and the presence of alkyl linkers. rsc.org While the diphenylmethyl group is not aromatic, the principles of steric and electronic effects on Si-C bond stability are still relevant. The bulky nature of the diphenylmethyl and dimethylamino groups could influence the accessibility of the silicon center to incoming reagents.

The table below summarizes the general factors influencing Si-C bond cleavage in organosilanes.

| Factor | Influence on Si-C Bond Cleavage |

| Electronic Effects | Electron-withdrawing groups on silicon can stabilize the bond, while electron-donating groups can make it more susceptible to electrophilic attack. |

| Steric Hindrance | Bulky substituents on the silicon atom can sterically hinder the approach of reagents, potentially slowing down cleavage reactions. |

| Reaction Conditions | Acidic or basic conditions can promote the cleavage of the Si-C bond. rsc.org |

| Nature of the Leaving Group | The stability of the carbanion or radical formed upon cleavage of the Si-C bond plays a crucial role. |

Catalytic Reactivity and Ligand Effects in Organosilane Chemistry

Organosilanes, including aminosilanes, are pivotal in a variety of metal-catalyzed transformations. The nature of the catalyst and ligands plays a critical role in determining the reaction's outcome and efficiency.

Aminosilanes are known to undergo a range of metal-catalyzed reactions. These include hydroamination of vinylsilanes catalyzed by copper complexes and dehydropolymerization of silanes catalyzed by transition metals. nih.govillinois.edu While specific examples involving this compound are not reported, its structural features suggest it could participate in similar transformations. For instance, the Si-N bond in aminosilanes can be formed through metal-catalyzed nitrene insertion into Si-H bonds, a process that could be conceptually reversed or modified for Si-N bond cleavage. acs.org

Transition metal complexes are widely employed to catalyze synthetic transformations of organosilicon reagents due to the stability, low toxicity, and ease of handling of these reagents. researchgate.net The dimethylamino group in this compound could potentially act as a directing group or a ligand in such catalytic cycles.

The following table provides examples of metal-catalyzed reactions involving aminosilanes.

| Reaction Type | Catalyst | Substrate Class | Product Class |

| Hydroamination | Copper-DTBM-SEGPHOS | Vinylsilanes | α-Aminosilanes nih.gov |

| Nitrene Insertion | Copper(I)-trispyrazolylborate | Silanes | Aminosilanes acs.org |

| Dehydrocoupling | Various transition metals | Amines and Silanes | Aminosilanes rsc.org |

The photocatalytic oxidation of silanes to silanols is an area of active research, offering a greener alternative to traditional chemical oxidation methods. researchgate.net This transformation can be achieved using various photocatalysts under visible light irradiation in the presence of an oxidant, often molecular oxygen. researchgate.net

For aminosilanes, photocatalytic processes can also lead to the formation of α-amino radicals. acs.org In the case of this compound, photocatalytic oxidation could potentially lead to the formation of the corresponding silanol (B1196071), (Diphenyl)methyl(dimethylamino)silanol, or other oxidation products depending on the reaction conditions. The presence of the dimethylamino group might influence the reaction pathway, as amines themselves can be subject to photocatalytic oxidation.

Computational studies have shown that in plasma-enhanced atomic layer deposition, various oxygen species can strongly oxidize surface silane (B1218182) groups. nih.govrsc.org This suggests that under highly oxidizing photocatalytic conditions, significant transformation of the silane moiety is expected.

Applications in Advanced Organic Synthesis

Functional Group Protection Strategies Employing (Diphenyl)methyl(dimethylamino)silane

The protection of reactive functional groups is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other parts of a complex molecule. gelest.com Organosilanes, in general, are excellent for this purpose as they can be introduced in high yield, are stable across a wide range of reaction conditions, and can be selectively removed. gelest.comgelest.com this compound serves as an effective protecting group for a variety of functionalities containing reactive hydrogens. gelest.com

The hydroxyl group of alcohols and phenols is one of the most commonly protected functionalities in organic synthesis. fishersci.ca Silyl (B83357) ethers are a popular choice for alcohol protection because they are easy to form and can be removed under specific conditions, often with fluoride (B91410) ions, which is compatible with many other protecting groups. masterorganicchemistry.com The diphenylmethylsilyl group, introduced by this compound, offers a robust protecting group for alcohols. The reaction proceeds by nucleophilic attack of the alcohol on the silicon atom, with the concurrent departure of dimethylamine (B145610). gelest.com

The stability of the resulting diphenylmethylsilyl ether can be attributed to the steric hindrance provided by the two phenyl groups, which shield the silicon-oxygen bond from cleavage. This steric bulk also allows for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols. thermofisher.com Deprotection can be achieved under conditions that cleave silyl ethers, such as with fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Table 1: Comparison of Common Silyl Protecting Groups for Alcohols

| Protecting Group | Reagent | Stability to Acid | Stability to Base | Relative Cleavage Rate with F⁻ |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Low | Low | Fast |

| Triethylsilyl (TES) | Triethylsilyl chloride | Moderate | Moderate | Moderate |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride | High | High | Slow |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Very High | High | Very Slow |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride | Very High | High | Very Slow |

This table provides a general comparison; specific reaction conditions can influence stability and cleavage rates.

Similar to alcohols, primary and secondary amines possess reactive N-H bonds that often require protection during synthetic sequences. Silylation is a common strategy, and this compound can be employed to form N-silylated amines. gelest.com The resulting diphenylmethylsilylamines exhibit stability towards many non-acidic reagents.

Thiols (R-SH) are also readily protected as diphenylmethylsilyl thioethers. The high affinity of silicon for sulfur facilitates this transformation. The protection of thiols is crucial in many synthetic routes, particularly in peptide and protein chemistry, to prevent their facile oxidation to disulfides. researchgate.net The diphenylmethylsilyl group offers a stable and reliable means of thiol protection.

Carboxylic acids can be converted to their corresponding silyl esters by reaction with silylating agents. libretexts.org this compound can be used to protect the acidic proton of a carboxylic acid, forming a diphenylmethylsilyl ester. gelest.com These silyl esters are generally less reactive than the free carboxylic acid and are stable to a variety of reaction conditions. They can be readily cleaved back to the carboxylic acid by hydrolysis, often under mild acidic or basic conditions, or with fluoride ion sources. libretexts.org

Enabling Synthetic Organic Transformations

Beyond its role in functional group protection, this compound and related organosilanes are instrumental in mediating a range of synthetic transformations.

Organosilanes containing a silicon-hydrogen (Si-H) bond are effective reducing agents in organic synthesis. gelest.com While this compound itself is primarily a silylating agent, the broader class of organosilanes, such as diphenylsilane, are widely used in reductions. msu.edu These reductions are often characterized by their high selectivity. gelest.com The weakly polarized Si-H bond allows for the delivery of a hydride to a variety of functional groups, often in the presence of a catalyst. numberanalytics.com

Organosilane-mediated reductions are considered environmentally benign alternatives to traditional metal hydride reagents. msu.edu Polymethylhydrosiloxane (PMHS), for example, is an inexpensive, non-toxic, and mild reducing agent. msu.edu Reductions of carbonyl compounds to alcohols, aromatic nitro groups to amines, and acid chlorides to aldehydes are common applications of organosilane reducing systems. msu.edunumberanalytics.com

Table 2: Examples of Organosilane-Mediated Reductions

| Substrate | Product | Organosilane Reagent | Catalyst |

| Aldehyde/Ketone | Alcohol | Triethylsilane | Lewis Acid |

| Ester | Alcohol | Polymethylhydrosiloxane (PMHS) | Ti(OiPr)₄ |

| Amide | Aldehyde | Diphenylsilane | Ti(OiPr)₄ |

| Aromatic Nitro Compound | Amine | Polymethylhydrosiloxane (PMHS) | Pd(OAc)₂ |

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. numberanalytics.com In this context, organosilanes can participate in reactions such as the Hiyama coupling. organic-chemistry.org This reaction involves the coupling of an organosilane with an organic halide or pseudohalide. numberanalytics.com For the coupling to be successful, activation of the silicon-carbon bond is typically required, often achieved with a fluoride source or a base. organic-chemistry.org

While this compound is not the direct organosilane partner in these couplings, the broader family of organosilanes, particularly those with aryl or vinyl groups attached to silicon, are key substrates. organic-chemistry.org The development of efficient cross-coupling methods involving organosilanes has provided a valuable alternative to other coupling reactions like the Suzuki and Stille couplings, offering advantages in terms of the stability, low toxicity, and ease of handling of the organosilane reagents. organic-chemistry.org Recent advancements have even led to fluoride-free Hiyama-type couplings, further expanding the utility of this methodology. organic-chemistry.org

Amide Bond Formation Strategies

The formation of amide bonds is a cornerstone of organic synthesis, vital in the production of pharmaceuticals, polymers, and peptides. unimi.it Silane-mediated amidation has emerged as a sustainable and efficient method, providing a direct route for the condensation of carboxylic acids and amines with minimal waste products. nih.gov While a variety of silane (B1218182) derivatives have been investigated as coupling agents, the general strategy involves the activation of the carboxylic acid by the silane reagent. unimi.itnih.gov

In the case of this compound, the reaction with a carboxylic acid would liberate dimethylamine, a volatile byproduct, to form the intermediate silyl ester. gelest.com This in situ generated activated species can then react with a primary or secondary amine to yield the final amide product. Although detailed protocols specifically employing this compound as a coupling agent are not extensively documented in literature compared to reagents like diphenylsilane, its chemical structure is well-suited for this transformation. rsc.orggelest.com The reactivity is driven by the cleavage of the silicon-nitrogen bond by the acidic proton of the carboxylic acid.

Derivatization for Advanced Analytical Applications (e.g., Gas Chromatography)

This compound serves as a valuable derivatizing agent, particularly for enhancing the analysis of compounds by gas chromatography (GC). gelest.com Derivatization is a chemical modification technique used to convert analytes into forms that are more suitable for a given analytical method. jfda-online.comresearchgate.net For GC analysis, the primary goals are to increase the volatility and thermal stability of polar compounds, thereby improving their chromatographic behavior. gcms.cz

The process, known as silylation, involves the replacement of active hydrogen atoms in polar functional groups with a silyl group—in this case, the diphenylmethylsilyl group. gcms.cz This modification is applicable to a wide range of functional groups, including alcohols, phenols, amines, carboxylic acids, and thiols. gelest.com

The key benefits of derivatizing analytes with this compound for GC analysis are summarized below:

Increased Volatility: The replacement of polar -OH, -NH, -COOH, and -SH protons with the bulky, non-polar diphenylmethylsilyl group significantly reduces intermolecular hydrogen bonding. This decrease in polarity leads to a higher vapor pressure, making the analyte more volatile and suitable for GC analysis. researchgate.net

Improved Thermal Stability: Many polar compounds can decompose at the high temperatures required for GC analysis. The resulting silyl ethers, esters, and amines are generally more thermally stable, preventing on-column degradation and ensuring accurate quantification.

Enhanced Chromatographic Performance: Silylation masks polar functional groups that can cause undesirable interactions with the GC column's stationary phase. This leads to more symmetrical peak shapes, reduced tailing, and improved separation efficiency. gcms.cz

Structural Information via Mass Spectrometry (MS): The diphenylmethylsilyl derivatives often produce characteristic fragmentation patterns in mass spectrometry, which can aid in the structural elucidation of the original analyte. nih.gov

The reaction liberates volatile dimethylamine, which typically does not interfere with the chromatographic analysis. gelest.com The choice of a phenyl-containing silylating agent can also be strategic for shifting the retention time of a derivative away from volatile, interfering analytes in complex sample matrices. nih.gov

| Functional Group | Analyte Class | Derivative Formed | Primary Benefit |

|---|---|---|---|

| -OH | Alcohols, Phenols, Steroids | Silyl Ether | Increases volatility; Prevents peak tailing |

| -COOH | Carboxylic Acids, Fatty Acids | Silyl Ester | Increases volatility; Improves thermal stability |

| -NH₂ / -NHR | Primary/Secondary Amines | Silyl Amine | Reduces adsorption; Enhances stability |

| -SH | Thiols | Silyl Thioether | Increases volatility; Prevents oxidation |

Role as a Synthetic Precursor for Complex Organic and Organosilicon Molecules

This compound is a versatile reagent that serves as a precursor for the synthesis of more complex organic and organosilicon molecules. Its utility stems from its ability to introduce the diphenylmethylsilyl group into a molecular structure, either as a stable functional moiety or as a temporary protecting group. gelest.com

As a protecting group, it is used to mask reactive hydrogens on functionalities like alcohols, amines, and thiols. gelest.com The diphenylmethylsilyl group can be introduced in high yield and is stable across a wide range of reaction conditions. It can later be selectively removed, revealing the original functional group to participate in subsequent transformations. This strategy is fundamental in multi-step organic synthesis, allowing for the selective manipulation of different parts of a complex molecule.

Beyond its role in protection, the compound is a key building block for creating advanced organosilicon molecules. Organosilanes are of great interest due to their unique chemical properties and applications in materials science and medicinal chemistry. nih.gov General synthetic routes to complex organosilanes often involve the coupling of functionalized silane precursors. nih.gov this compound provides a reactive handle for constructing new silicon-carbon bonds. For instance, after reacting with a substrate (e.g., an alcohol) to form a silyl ether, the phenyl groups on the silicon can potentially be modified, or the entire silyl moiety can direct subsequent reactions, leveraging its steric and electronic influence.

The synthesis of complex siloxanes and silanols, which are themselves important intermediates, often begins with functionalized silanes. nih.govnih.gov The reaction of this compound with water, for example, would lead to the corresponding silanol, (Diphenyl)methylsilanol, a precursor for silicone materials.

| Role | Description | Example Application |

|---|---|---|

| Protecting Group Reagent | Introduces the diphenylmethylsilyl group to protect reactive functional groups like alcohols or amines during a multi-step synthesis. gelest.com | Protection of a hydroxyl group in a polyfunctional molecule to allow selective reaction at another site. |

| Organosilane Building Block | Serves as a source of the diphenylmethylsilyl moiety for incorporation into larger, more complex organosilicon structures. | Synthesis of specialized polymers or materials where the properties of the diphenylmethylsilyl group (e.g., steric bulk, UV absorption) are desired. |

| Precursor to Silanols/Siloxanes | Hydrolysis of the aminosilane leads to the formation of silanols, which are key intermediates for producing silicones and other polysiloxanes. nih.gov | Controlled hydrolysis to form (Diphenyl)methylsilanol, a monomer for specialized silicone synthesis. |

Role in Materials Science and Polymer Chemistry

Surface Modification and Interfacial Chemistry

The ability of (Diphenyl)methyl(dimethylamino)silane to alter the surface properties of various materials is one of its most valuable characteristics. The dimethylamino group provides a reactive site for binding to substrates, while the diphenylmethyl group imparts specific functionalities, primarily related to surface energy and chemical resistance. This dual functionality makes it a key component in tailoring the interface between different materials. gelest.comresearchgate.net

This compound is particularly effective at inducing hydrophobicity on substrates. The mechanism involves the reaction of the silane (B1218182) with hydroxyl groups present on the surface of inorganic materials like glass or silica (B1680970). researchgate.netresearchgate.net This reaction forms a stable covalent bond (Si-O-Substrate) and, in the case of this compound, liberates dimethylamine (B145610) as a byproduct. gelest.com

Once bonded, the non-polar diphenylmethyl groups are oriented away from the surface, creating a new, low-energy interface. gelest.comresearchgate.net This layer effectively shields the polar surface of the substrate from interaction with water by mitigating hydrogen bonding. gelest.com The result is a highly hydrophobic, or water-repellent, surface, characterized by a high water contact angle. researchgate.netnih.gov While silanes can also be designed with polar functional groups to induce hydrophilicity (good wetting), the aliphatic and aromatic hydrocarbon substituents of this compound specifically render surfaces hydrophobic. gelest.comresearchgate.net

Table 1: Effect of Silane Functional Groups on Surface Wettability

| Functional Group Type | Example Functional Groups | Resulting Surface Property | Mechanism |

|---|---|---|---|

| Non-Polar | Methyl, Phenyl, Diphenylmethyl | Hydrophobic (Water Repellent) | Creates a low-energy, non-polar interphase that reduces interaction with water. gelest.comresearchgate.net |

The surface properties of micro- and nanoparticles can be precisely engineered using this compound. gelest.com Treating inorganic particles with this silane transforms their surface chemistry, which can dramatically enhance their performance and compatibility with other materials, such as polymer matrices. gelest.comgelest.com

The functionalization process involves chemically grafting the silane onto the particle surface. This modification can improve several key properties:

Dispersion: Hydrophobic modification of particles can improve their dispersion in non-polar organic solvents and polymer melts. gelest.com

Adhesion: It can enhance the adhesion between the inorganic particle and a polymer matrix in composite materials. gelest.comgwunitedsilicones.com

Rheological Behavior: Surface treatment can alter the flow characteristics of particle-filled systems. gelest.comgelest.com

Stability: The silane layer can protect the particles, enhancing their thermal, chemical, and moisture resistance. gelest.comgelest.com

This compound is a precursor for creating a variety of functional coatings. gelest.com The hydrophobic nature imparted by the diphenylmethyl groups is central to many of these applications. gelest.comgelest.com

Water Repellents: Coatings derived from this silane are highly effective at repelling water, making them suitable for protecting surfaces from moisture. gelest.comresearchgate.net These coatings are permeable to water vapor, which allows the underlying material to "breathe," reducing the risk of damage from trapped moisture. gelest.com

Anti-Stiction Coatings: The low surface energy created by the silane layer reduces the tendency of other materials to adhere, which is a critical property for anti-stiction coatings in microelectromechanical systems (MEMS) and other microfabricated devices.

Dielectric Coatings: The non-polar, hydrocarbon-rich surface can exhibit good dielectric (electrically insulating) properties, which is advantageous for applications in microelectronics. tuni.fi

Release Coatings: The non-stick surface created by the silane treatment makes it useful as a release agent in molding and casting applications. google.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. justia.commdpi.com Organosilanes like this compound are excellent candidates for forming SAMs on surfaces rich in hydroxyl groups, such as silicon wafers, glass, and metal oxides. nih.govarxiv.org

The formation process begins with the hydrolysis of the silane's reactive group (in this case, the dimethylamino group reacts with trace surface moisture or directly with surface silanols) followed by condensation with the surface hydroxyls. mdpi.commdpi.com This creates a covalent link between the silicon atom and the substrate. Subsequently, lateral cross-linking between adjacent silane molecules can occur, forming a stable, dense monolayer. arxiv.orgnist.gov The bulky diphenylmethyl groups orient themselves outwards, resulting in a well-defined, hydrophobic surface. gelest.comnih.gov The ability to create such ordered, molecularly thin films is crucial for applications in electronics, sensors, and nanotechnology. mdpi.comnih.gov

Polymerization Initiators and Monomers in Macromolecular Synthesis

Beyond surface modification, aminosilanes can also participate in the synthesis of polymers. Their reactivity allows them to act as initiators or to be incorporated as monomers, introducing specific functionalities into the polymer backbone.

Aminosilanes possess reactivity that can be harnessed to initiate certain types of polymerizations. In the context of anionic polymerization, a highly reactive method for producing polymers with well-controlled structures, the dimethylamino group of this compound can function as a leaving group. gelest.comresearchgate.net

While not a conventional initiator like alkyllithiums, the reactivity of the Si-N bond allows it to participate in reactions that can generate an initiating species. For instance, in anionic ring-opening polymerization (AROP) of cyclic monomers like siloxanes (e.g., hexamethylcyclotrisiloxane, D₃), a nucleophile is required to open the ring and start the polymerization process. nih.gov Aminosilanes can react with precursors to generate such nucleophiles or act as silylating agents that influence the polymerization environment. researchgate.net The specific use of this compound as a direct initiator is less documented than its role in surface science, but the inherent reactivity of the aminosilane (B1250345) moiety provides a pathway for its involvement in initiating polymerization under specific reaction conditions. nih.govresearchgate.net

Integration into Specialty Polymer and Coating Syntheses

This compound serves as a highly specialized monofunctional reagent in the synthesis of advanced polymers and coatings. Its primary role is to introduce diphenylmethylsilyl groups onto a polymer backbone or, more commonly, as an end-capping agent to control molecular weight and impart specific properties to the final material. The dimethylamino group provides a reactive site that readily reacts with hydroxyl (–OH), silanol (B1196071) (Si–OH), and other protic groups, liberating volatile dimethylamine as the only byproduct. gelest.com This clean and efficient reaction makes it a valuable tool in precision polymer synthesis.

In the formulation of specialty coatings, the incorporation of the diphenylmethylsilyl moiety significantly alters the surface properties of the material. The bulky, non-polar phenyl groups create a hydrophobic surface that repels water and other polar substances. gelest.com This is highly desirable for applications requiring water repellency, corrosion resistance, and anti-fouling characteristics. Silane-derived coatings are known for their ability to form a non-polar interphase that shields polar surfaces from interaction with water while maintaining permeability to water vapor, which allows the coating to "breathe" and prevents deterioration at the substrate interface. gelest.com

The integration of this compound can be strategically employed to modify a range of polymer systems, as detailed in the table below.

| Polymer System | Role of this compound | Resulting Property Enhancement |

| Polysiloxanes | End-capping agent | Control of viscosity, improved thermal stability, modified refractive index |

| Polyurethanes | Side-chain or end-group modifier | Increased hydrophobicity, enhanced UV resistance |

| Acrylic Resins | Co-monomer or grafting agent | Improved surface slip, weatherability, and chemical resistance |

| Epoxy Resins | Additive or modifier | Enhanced adhesion to inorganic substrates, increased thermal stability |

Polycondensation Reactions for Organosilicon Polymers and Polysiloxanes

Polycondensation is a fundamental process for synthesizing organosilicon polymers and polysiloxanes. This step-growth polymerization mechanism involves the reaction of bifunctional or multifunctional monomers with the elimination of a small molecule, such as water, alcohol, or, in the case of aminosilanes, an amine. Silanes with reactive groups like –NR2, such as this compound, are key precursors in these reactions. wiley-vch.de

The core reaction involves the interaction between the dimethylamino group of the silane and a silanol (Si–OH) group, typically found at the terminus of a growing polysiloxane chain. The nitrogen atom of the amino group attacks the silicon atom of the silanol, leading to the formation of a stable siloxane bond (Si–O–Si) and the release of dimethylamine. This reaction is highly efficient and can often proceed under mild conditions. researchgate.net

Because this compound has only one reactive dimethylamino group, it functions as a chain terminator or "end-capper." When introduced into a polycondensation reaction with difunctional monomers (like dihydroxydiphenylsilane), it effectively halts the propagation of the polymer chain at the point of its addition. This allows for precise control over the average molecular weight and the viscosity of the resulting polysiloxane.

Reaction Scheme: End-Capping in Polysiloxane Synthesis

Computational Chemistry and Spectroscopic Characterization

Theoretical Investigations of Reactivity and Molecular Structure

Computational chemistry offers a powerful lens through which to examine the intricacies of silane (B1218182) chemistry. Theoretical models, particularly those based on quantum mechanics, allow for the detailed exploration of molecular properties and reaction dynamics that can be challenging to observe experimentally.

Density Functional Theory (DFT) Studies on Silane Chemistry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. researchgate.net For aminosilanes, DFT studies are instrumental in understanding their reactivity, particularly in processes like hydrolysis, condensation, and surface interactions. nih.govrsc.org

DFT calculations can elucidate the effects of various ligands on the reactivity of silane precursors. nih.govresearchgate.net For instance, studies on different aminosilane (B1250345) precursors have shown how the number and nature of amino ligands influence reaction energetics and activation barriers. nih.govrsc.org By analyzing parameters such as reaction energy barriers and the binding strength of leaving groups, researchers can predict the growth rate and potential for impurity incorporation during processes like atomic layer deposition (ALD). nih.govrsc.orgresearchgate.net For phenyl-substituted silanes, DFT calculations at levels like B3LYP/6-31G* are used to determine thermodynamic parameters, offering insights into their stability and behavior in standard states. researchgate.net These theoretical investigations help in designing precursors with optimal reactivity for specific applications. nih.govresearchgate.net

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is essential for mapping the complex reaction pathways of silanes. arxiv.org By simulating the interactions between reactants, it is possible to identify intermediate structures, transition states, and the associated energy barriers that govern the kinetics of a reaction. arxiv.orgnih.govnih.govbiorxiv.org For aminosilane reactions, such as the interaction with silanols, computational analysis suggests that the reaction can be catalytic and second-order with respect to the aminosilane, where a second molecule acts as a catalyst. nih.gov

Intermolecular Interactions and Adsorption Phenomena on Material Surfaces

The interaction of (Diphenyl)methyl(dimethylamino)silane with material surfaces is critical for its application in surface modification. Computational methods are used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the adsorption process. The amine group in aminosilanes can catalyze the reaction between the silane and surface silanol (B1196071) groups to form stable siloxane bonds.

Hirshfeld surface analysis, a computational tool, allows for the detailed examination of intermolecular interactions in the crystalline state. uni-regensburg.demdpi.com Studies on related organosilicon compounds, such as chloropentaphenyldisiloxane, reveal that interactions like C–H···π and C–H···Cl hydrogen bonds can significantly influence the molecular packing in the crystal structure. uni-regensburg.demdpi.com The geometry of the siloxane linkage, specifically the Si–O–Si bond angle, can affect the accessibility of oxygen lone pairs for hydrogen bonding, thereby influencing the intermolecular interaction patterns. uni-regensburg.de These computational insights are vital for predicting how aminosilanes will organize on a surface and for designing molecules with desired surface properties. uni-regensburg.demdpi.com

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for the structural elucidation and kinetic analysis of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organosilane compounds. cas.cz ¹H, ¹³C, and ²⁹Si NMR spectra offer a wealth of information about the chemical environment of each nucleus.

For compounds with similar structural motifs, such as diphenylmethylsilane and dimethyldiphenylsilane, ¹H NMR provides characteristic signals for the phenyl, methyl, and Si-H protons. chemicalbook.comchemicalbook.com The phenyl protons typically appear as multiplets in the aromatic region (around 7.2-7.6 ppm), while the methyl protons attached to silicon are found in the upfield region (around 0.5-0.6 ppm). chemicalbook.comchemicalbook.com The Si-H proton, when present, gives a distinct signal, often as a multiplet, around 4.9-5.0 ppm. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. rsc.org The chemical shifts of the phenyl carbons and the methyl carbon provide further confirmation of the molecular structure. ²⁹Si NMR is particularly valuable for studying the silicon center, with chemical shifts that are sensitive to the nature of the substituents. osti.govresearchgate.net For instance, in polysiloxanes containing dimethyl and diphenyl siloxane units, distinct resonances are observed for the different silicon species. osti.gov

Beyond structural analysis, NMR is a powerful technique for monitoring reaction kinetics in real-time. nih.govox.ac.uknih.goviastate.edunorthwestern.edu By acquiring a series of spectra over time, the concentrations of reactants, intermediates, and products can be quantified, allowing for the determination of reaction rates and mechanisms. nih.govox.ac.ukiastate.edu This is particularly useful for studying the hydrolysis and condensation reactions of silanes. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Silane Compounds

This table presents data from analogous compounds to provide an expected range for this compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|---|

| Diphenylmethylsilane chemicalbook.com | ¹H | 7.54, 7.34, 7.32 | m, Phenyl |

| 4.95 | m, Si-H | ||

| 0.60 | d, Si-CH₃ | ||

| Dimethyldiphenylsilane chemicalbook.com | ¹H | 7.52, 7.33, 7.28 | m, Phenyl |

| 0.54 | s, Si-CH₃ | ||

| (4-Bromophenyl)dimethyl(phenyl)silane rsc.org | ¹³C | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0 | Phenyl |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding. mdpi.com For organosilanes, IR spectroscopy is used to identify key functional groups.

The analysis of related diphenyl and phenyl silane compounds reveals several characteristic absorption bands. researchgate.netresearchgate.netchemicalbook.comresearchgate.netnih.gov The Si-H stretching vibration, if present, typically appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. Vibrations associated with the phenyl groups, such as C-H stretching, C=C ring stretching, and C-H out-of-plane bending, are observed in their characteristic regions. The Si-phenyl bond often gives rise to a sharp absorption around 1430 cm⁻¹ and another near 1100 cm⁻¹. The Si-C stretching and Si-CH₃ rocking or deformation modes also provide valuable structural information. For aminosilanes, the N-H stretching and bending vibrations (if primary or secondary amines are present) and C-N stretching vibrations would also be expected. nepjol.info In the case of this compound, the C-N stretching of the dimethylamino group would be a key feature.

Table 2: Characteristic IR Absorption Bands for Phenylsilane Derivatives

This table provides a general guide to the expected vibrational modes based on data from analogous compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2900 - 2960 | Medium |

| Si-H Stretch | 2100 - 2200 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1590, 1485, 1430 | Variable |

| Si-CH₃ Deformation | ~1250 | Strong |

| Si-Phenyl | ~1100 | Strong |

X-ray Diffraction for Solid-State Structure Elucidation

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles are not available. Without these experimental results, a substantive discussion on its solid-state architecture is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

A detailed experimental mass spectrum for this compound, which would provide insights into its molecular weight confirmation and fragmentation pathways under ionization, is not publicly accessible. As a result, the identification of the molecular ion peak and the analysis of characteristic fragment ions and their relative abundances cannot be presented.

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Methodologies for Organosilanes

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for organosilanes, moving away from traditional methods that often involve hazardous reagents and generate significant waste.

Current Landscape and Future Prospects:

Historically, the synthesis of aminosilanes has relied on corrosive chlorosilanes, which produce ammonium (B1175870) salt waste. rsc.org A more sustainable alternative that is gaining traction is the catalytic dehydrocoupling of silanes and amines, which produces only hydrogen gas as a byproduct. rsc.org Research in this area is focused on developing catalysts that are efficient, selective, and based on earth-abundant metals. nih.govacs.org

For a compound like (Diphenyl)methyl(dimethylamino)silane, future research will likely concentrate on optimizing direct synthesis pathways that are chlorine-free. mdpi.comresearchgate.net This could involve the development of novel cobalt-based or other non-precious metal catalysts that can facilitate the dehydrogenative coupling of diphenylmethylsilane with dimethylamine (B145610) under mild conditions. nih.govacs.org The goal is to create a process that is not only environmentally benign but also cost-effective for large-scale production. mdpi.com

Key Research Objectives:

Designing catalysts from earth-abundant metals (e.g., Fe, Co, Ni) to replace precious metal catalysts like platinum. nih.govacs.org

Exploring solvent-free reaction conditions or the use of green solvents to minimize environmental impact. nih.govacs.org

Investigating direct synthesis methods that avoid the use of halogenated intermediates. mdpi.comgoogle.com

A comparative table of synthetic methodologies is presented below:

| Methodology | Precursors | Byproducts | Sustainability Aspect |

| Traditional Synthesis | Chlorosilanes, Amines | Ammonium Salts | Generates corrosive and wasteful byproducts. |

| Catalytic Dehydrocoupling | Hydrosilanes, Amines | Hydrogen Gas | Atom-economical with a benign byproduct. rsc.org |

| Direct Synthesis (Future Goal) | Silicon, Organic Halides/Alcohols | Varies (e.g., water) | Aims for chlorine-free pathways and high atom economy. mdpi.com |

Advancements in Catalytic Systems for this compound Transformations

The dimethylamino group in this compound serves as a versatile leaving group, making the compound a valuable silylating agent and a precursor for further functionalization. gelest.comresearchgate.net Advancements in catalytic systems are crucial for unlocking new transformations and enhancing the efficiency of existing ones.

Future research will likely focus on the development of catalysts that can selectively cleave the Si-N bond and facilitate the formation of new Si-C, Si-O, or Si-heteroatom bonds under mild conditions. For instance, copper-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of structurally diverse 1,1-aminosilanes from simple feedstocks. chemrxiv.orgacs.org Adapting such systems for transformations of pre-functionalized aminosilanes like this compound could enable the synthesis of complex molecules in a single step.

Moreover, the development of photocatalytic systems represents a promising frontier. Visible-light-mediated reactions can offer unique reactivity patterns, such as radical cross-couplings, to form novel silicon-containing compounds. nih.gov

Exploration of Stereoselective Reactions and Asymmetric Catalysis in Silane (B1218182) Chemistry

The creation of chiral silicon centers and the use of silanes in asymmetric synthesis are rapidly evolving fields of research. numberanalytics.com While this compound itself is achiral, it can be a key reagent in the synthesis of chiral organosilicon compounds.

Future research will likely explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this aminosilane (B1250345). For example, asymmetric hydrogenation of silylimines, which can be derived from aminosilanes, has been shown to produce chiral α-aminosilanes with high enantioselectivity using palladium or copper-based catalysts. acs.orgnih.gov

Key areas for future investigation include:

Asymmetric Hydrosilylation: Developing chiral catalysts that can utilize silyl (B83357) donors derived from this compound for the enantioselective reduction of prochiral ketones and imines. numberanalytics.com

Catalytic Asymmetric Silylation: Designing reactions where a chiral catalyst guides the transfer of the diphenylmethylsilyl group to a prochiral substrate, creating a new stereocenter.

Synthesis of Si-Stereogenic Silanes: Utilizing this compound as a precursor for the synthesis of silanes with a chiral silicon atom through transition-metal-catalyzed C-H activation and other stereoselective transformations. researchgate.netsnnu.edu.cn

The following table summarizes some emerging stereoselective reactions in silane chemistry:

| Reaction Type | Catalyst System (Example) | Product Type |

| Asymmetric Hydrogenation | Palladium complex with a P-stereogenic diphosphine ligand | Chiral α-Aminosilanes acs.orgnih.gov |

| Asymmetric Hydroamination | Copper-DTBM-SEGPHOS | Enantioenriched α-Aminosilanes nih.gov |

| Asymmetric C-H Silylation | Rhodium with chiral ligand (e.g., Josiphos) | Si-Stereogenic Silanes snnu.edu.cn |

Integration into Supramolecular Chemistry and Nanotechnology Applications

The ability of aminosilanes to functionalize surfaces opens up possibilities for their use in supramolecular chemistry and nanotechnology. hengdasilane.comsinosil.comentegris.com The diphenylmethylsilyl group, introduced from this compound, can impart specific properties, such as hydrophobicity and steric bulk, to surfaces and nanomaterials. gelest.com

Future research will likely focus on:

Surface Modification: Using this compound to create well-defined monolayers on surfaces like silica (B1680970) and metal oxides. nih.gov The bulky diphenylmethyl groups could be used to control the spacing and arrangement of molecules on a surface, creating specific recognition sites for supramolecular assembly.

Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their dispersibility in polymeric matrices, leading to advanced nanocomposites with enhanced mechanical or thermal properties. nih.gov

Self-Assembled Monolayers (SAMs): Investigating the self-assembly behavior of molecules derived from this compound on various substrates to create ordered two-dimensional structures for applications in molecular electronics and sensors.

Design of Novel Functional Materials with Tailored Physicochemical Properties

The incorporation of the diphenylmethylsilyl moiety into larger molecular structures or polymers can lead to materials with unique and tunable properties. Aminosilanes are known to act as adhesion promoters and coupling agents in composites. hengdasilane.comsinosil.com

Future directions in this area include:

Polymer Modification: Grafting the diphenylmethylsilyl group onto polymer backbones to modify properties such as thermal stability, hydrophobicity, and refractive index.

Organic Electronics: Synthesizing novel silicon-containing organic semiconductors where the diphenylmethylsilyl group is used to tune the electronic properties and solid-state packing of the molecules.

Hydrophobic Coatings: Developing robust and transparent hydrophobic coatings based on polymers functionalized with this compound for applications ranging from self-cleaning surfaces to anti-icing materials. gelest.com

Multi-Component Reactions and Complex Chemical Architectures Utilizing Aminosilanes

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. chemrxiv.org Aminosilanes are valuable building blocks in such reactions.

Recent advancements have shown that α-aminosilanes can be synthesized through visible-light-mediated three-component coupling of organosilanes, amines, and aldehydes. nih.gov Another approach involves copper-catalyzed MCRs to produce a diverse library of 1,1-aminosilanes. chemrxiv.orgacs.org

Future research will aim to expand the scope of MCRs involving aminosilanes like this compound. This could involve using the aminosilane as a silylating agent in a one-pot reaction, followed by further transformations of the silylated intermediate. The ultimate goal is to develop convergent and atom-economical synthetic routes to complex, high-value molecules, such as pharmaceuticals and agrochemicals, from simple and readily available precursors. chemrxiv.org

Q & A

Basic Research: What are the key considerations for synthesizing (diphenyl)methyl(dimethylamino)silane-based hybrid materials?

Answer:

The synthesis of hybrid materials using this compound requires careful control of sol-gel reaction parameters. Key factors include:

- Precursor Ratios: Optimize the molar ratio of silane to co-precursors (e.g., tetraethyl orthosilicate or aluminium tri-sec-butoxide) to balance crosslinking density and functional group availability .

- Reaction Medium: Use anhydrous conditions to prevent premature hydrolysis, which can lead to uncontrolled polymerization.

- Catalytic Additives: Incorporate acid or base catalysts to regulate hydrolysis-condensation kinetics. For example, acetic acid can enhance homogeneity in hybrid sols .

- Post-Synthesis Characterization: Employ techniques like electrochemical impedance spectroscopy (EIS) to assess coating stability and Fourier-transform infrared spectroscopy (FTIR) to confirm covalent bonding between silane and inorganic phases .

Advanced Research: How does the molecular orientation of this compound on silica surfaces influence interfacial properties in composite materials?

Answer:

The molecular orientation of this silane on SiO₂ surfaces directly impacts wettability, adhesion, and mechanical stability. Methodological approaches include:

- Tilt Angle Analysis: Use FTIR-attenuated total reflectance (FTIR-ATR) to measure alkyl chain tilt angles relative to the substrate. Lower tilt angles (<30°) correlate with higher surface coverage and ordered monolayers .

- Gauche Defect Quantification: Raman spectroscopy or molecular dynamics simulations can identify defects in alkyl chains, which reduce packing efficiency and interfacial strength .

- Hexagonal Packing Validation: Atomic force microscopy (AFM) or grazing-incidence X-ray diffraction (GI-XRD) can confirm long-range order, critical for applications like hydrophobic coatings .

Experimental Design: How can ligand exchange dynamics of this compound in catalytic systems be systematically studied?

Answer:

To investigate ligand exchange in catalytic systems (e.g., polymerization or hydrosilylation):

- Stoichiometric Titration: Mix silane with transition metal complexes (e.g., titanium(III) chloride) and monitor ligand displacement via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For instance, complexes with a 2:1 ratio of ethylaluminum dichloride to silane show enhanced catalytic activity .

- Kinetic Profiling: Use stopped-flow spectroscopy to track reaction rates under varying temperatures and solvent polarities.

- Computational Modeling: Density functional theory (DFT) can predict energy barriers for ligand dissociation, aiding in the design of more stable catalysts .

Data Contradiction: How should researchers resolve discrepancies in reported thermal stability values for this compound derivatives?

Answer:

Discrepancies often arise from differences in experimental conditions or analytical methods. Mitigation strategies include:

- Standardized Thermogravimetric Analysis (TGA): Conduct TGA under identical heating rates (e.g., 10°C/min in N₂ atmosphere) to compare decomposition profiles.

- Inert Atmosphere Control: Ensure strict exclusion of moisture and oxygen, which can accelerate degradation.

- Cross-Validation with Analogues: Compare data with structurally similar silanes (e.g., tris(dimethylamino)silane) to identify outliers. For example, higher steric bulk in diphenyl groups may delay decomposition compared to methyl-substituted analogs .

Methodological Guidance: What spectroscopic techniques are most effective for characterizing the hydrolysis-condensation behavior of this compound?

Answer:

- ²⁹Si NMR Spectroscopy: Directly probes silicon environments, distinguishing between hydrolyzed (Q³, Q⁴) and unreacted (T¹, T²) species .

- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface composition and oxidation states, critical for confirming covalent bonding in hybrid coatings .

- Dynamic Light Scattering (DLS): Monitors particle size evolution during sol-gel transitions, identifying aggregation thresholds .

Advanced Application: How does this compound compare to other aminosilanes in forming ultrathin dielectric films for semiconductor applications?

Answer:

- Volatility vs. Reactivity: Unlike tetrakis(dimethylamino)silane, the diphenyl group reduces volatility but enhances thermal stability, enabling higher-temperature deposition (e.g., atomic layer deposition at 200–300°C) .

- Film Quality: Ellipsometry and atomic force microscopy (AFM) reveal that phenyl groups reduce pinhole defects compared to linear alkyl analogs, improving dielectric integrity .

- Ligand Effects: The dimethylamino ligand facilitates faster precursor chemisorption on substrates, but steric hindrance from diphenyl groups may require longer purge cycles to prevent impurity incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.